molecular formula C15H12O5 B11849408 7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate CAS No. 922165-62-6

7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate

Cat. No.: B11849408
CAS No.: 922165-62-6
M. Wt: 272.25 g/mol
InChI Key: OOFCMJNAJXXVRB-UHFFFAOYSA-N
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Description

7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate: is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by a fused furan and chromene ring system, with a butyrate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate typically involves multi-step organic reactions. One common method includes the condensation of hydroxycoumarins with α-halo ketones to form the furochromene core. The butyrate ester can be introduced through esterification reactions using butyric acid or its derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the formation of the desired product. High-performance liquid chromatography (HPLC) and other purification techniques are employed to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes .

Scientific Research Applications

7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate is unique due to its specific ester functional group, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for targeted applications in various fields of research and industry .

Properties

CAS No.

922165-62-6

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

(7-oxofuro[3,2-g]chromen-9-yl) butanoate

InChI

InChI=1S/C15H12O5/c1-2-3-11(16)20-15-13-10(6-7-18-13)8-9-4-5-12(17)19-14(9)15/h4-8H,2-3H2,1H3

InChI Key

OOFCMJNAJXXVRB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Origin of Product

United States

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